N1-cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide
Description
N1-Cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group and a 2,3-dimethylphenyl substituent. Oxalamides are known for their strong hydrogen-bonding capabilities due to the presence of two amide groups, which enable applications in materials science (e.g., thermoplastic elastomers) and pharmaceuticals .
Properties
IUPAC Name |
N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-7-11-15(13(12)2)19-17(21)16(20)18-14-9-5-3-4-6-10-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDWLSPEXATQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide typically involves the reaction of cycloheptylamine with 2,3-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide bond.
Industrial Production Methods
Industrial production of N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxamides or amides.
Scientific Research Applications
N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hydrogen Bonding and Thermodynamic Properties
Oxalamides exhibit distinct hydrogen-bonding schemes, which are critical for their material properties. For example:
- N1,N2-Bis(2-nitrophenyl)oxalamide (): This compound shows a three-centered hydrogen-bonding scheme with ΔH° and ΔS° values indicating strong solvent interactions. However, its nitro groups may reduce hydrogen-bond strength compared to alkyl/aryl substituents due to electron-withdrawing effects .
- Ethyl N-Phenyloxalamate (): Lacks intramolecular hydrogen bonds, resulting in lower ΔH° and ΔS° values. The absence of a second amide group weakens its solvent association compared to bis-amide derivatives .
- Hexamethylene-Spaced Oxalamides (): Compounds with hexamethylene spacers (e.g., compounds c, d, e) show consistent N-H and C=O stretching vibrations (~3296 cm⁻¹ and ~1650 cm⁻¹), indicating stable hydrogen bonds unaffected by alkyl chain length. The cycloheptyl group in the target compound may similarly maintain hydrogen-bond integrity despite steric bulk .
Table 1: Thermodynamic and Spectroscopic Comparisons
Structural and Functional Impacts of Substituents
- This contrasts with N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (), where polar substituents like hydroxypropyl improve hydrophilicity .
- 2,3-Dimethylphenyl Group : This substituent is structurally similar to compounds like N-2,3-Xylylmaleimide (), which is a severe eye irritant. While the oxalamide core may mitigate toxicity, the aromatic methyl groups could enhance π-π stacking in materials or binding affinity in biological systems .
Thermal and Chemical Stability
- Thermal Degradation : Prolonged heating of oxalamides (e.g., Gly-OXA22-Gly(2a) in ) above 260°C leads to decomposition, with IR spectra showing altered hydrogen-bond networks. The target compound’s cycloheptyl group may delay degradation by increasing thermal resistance .
- Toxicity : Compounds with 2,3-dimethylphenyl groups, such as N-2,3-Xylylmaleimide , exhibit low systemic toxicity but severe eye irritation. The target compound’s amide groups may reduce reactivity compared to maleimides, though caution is warranted during handling .
Table 2: Toxicity and Stability Profiles
Biological Activity
N1-cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cycloheptyl group and a 2,3-dimethylphenyl moiety attached to an oxalamide functional group. The molecular formula is C17H24N2O2, with a molecular weight of approximately 288.39 g/mol. The unique structural features contribute to its solubility and interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate pathways involved in inflammation and pain management by binding to cellular receptors or inhibiting enzyme activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions that trigger cell death pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, potentially making it beneficial for conditions characterized by chronic inflammation. The exact mechanisms are still under investigation but may involve the modulation of inflammatory cytokines or inhibition of inflammatory enzymes.
Case Studies
Several studies have explored the biological activity of similar oxalamide derivatives:
- Antibacterial Activity : A study demonstrated that oxalamide derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial effect.
- Anticancer Activity : Research involving oxalamide compounds indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties revealed that certain oxalamides could reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide | Cyclohexyl and dimethylphenyl groups | Lacks cycloheptyl functionality |
| N1-(2-methoxyphenyl)-N2-(pyridin-2-yl)oxalamide | Methoxy group with a pyridine | Known for specific receptor interactions |
| N1-(dimethylamino)-N2-(pyridin-4-yl)oxalamide | Dimethylamino group | Exhibits notable antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
